
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule’s structure is likely to be largely planar due to the conjugated system present in the pyridazine ring and the benzamide group. The ethoxyphenyl group may introduce some degree of three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the ether linkage might undergo cleavage under acidic conditions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its lipophilicity.Aplicaciones Científicas De Investigación
Radiolabelled Angiotensin II Antagonist Imaging
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is structurally related to compounds used for angiotensin II, AT1 receptor imaging. Radiolabelled compounds like [11C]L-159,884 have shown potential in this area. These ligands, synthesized for AT1 receptor imaging, share a structural similarity with N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide, indicating possible applications in diagnostic imaging and studying cardiovascular diseases (Hamill et al., 1996).
Antifungal and Antibacterial Activities
Compounds structurally related to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide have been investigated for their antifungal activities. Specifically, N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamides demonstrated significant activities against various phytopathogenic fungal strains (Raffa et al., 2002). Additionally, certain benzamide derivatives have shown antibacterial properties, suggesting potential antimicrobial applications for similar compounds (Desai et al., 2013).
Synthesis and Characterization of Heterocycles
Efficient synthesis of nitrogen-containing heterocycles has been described for compounds similar to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide. These studies focused on the synthesis and characterization of various pyrazole, triazole, pyridinone, and pyrimidinone derivatives, which are important in the development of new pharmaceuticals and materials (Behalo & Aly, 2011).
Anti-Inflammatory and Analgesic Effects
Related benzamide derivatives, such as N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide, have been studied for their analgesic and anti-inflammatory effects, suggesting potential therapeutic applications in pain management and inflammation treatment (Oskay et al., 1989).
Mecanismo De Acción
Safety and Hazards
Without specific studies, it’s hard to predict the exact safety profile and potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O3/c1-2-27-16-9-7-15(8-10-16)19-11-12-20(25-24-19)28-14-13-23-21(26)17-5-3-4-6-18(17)22/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLYCPDSCOVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

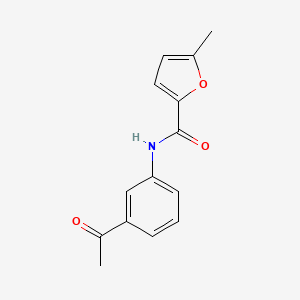
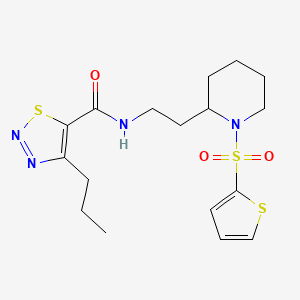
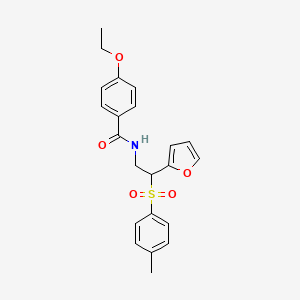
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

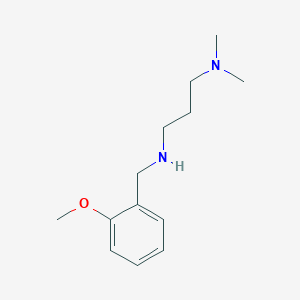
![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)


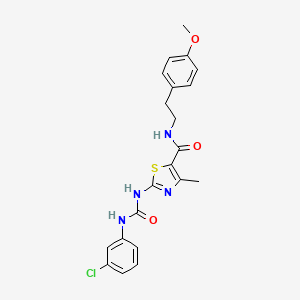
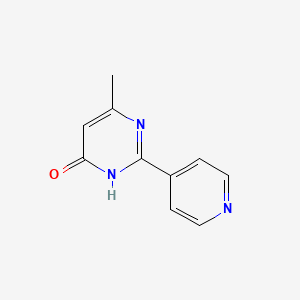
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)